molecular formula C14H18BrFO B7977531 Cycloheptyl (2-bromo-4-fluorophenyl)methanol

Cycloheptyl (2-bromo-4-fluorophenyl)methanol

Cat. No.: B7977531
M. Wt: 301.19 g/mol
InChI Key: KAZSTFPZHSTIEW-UHFFFAOYSA-N
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Description

Cycloheptyl (2-bromo-4-fluorophenyl)methanol is an organic compound with the molecular formula C14H18BrFO. It is characterized by a cycloheptyl group attached to a (2-bromo-4-fluorophenyl)methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl (2-bromo-4-fluorophenyl)methanol typically involves the reaction of cycloheptanone with 2-bromo-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl (2-bromo-4-fluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cycloheptyl (2-bromo-4-fluorophenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism by which Cycloheptyl (2-bromo-4-fluorophenyl)methanol exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloheptyl (2-bromo-4-fluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. These halogens enhance the compound’s reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2-bromo-4-fluorophenyl)-cycloheptylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrFO/c15-13-9-11(16)7-8-12(13)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZSTFPZHSTIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=C(C=C(C=C2)F)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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